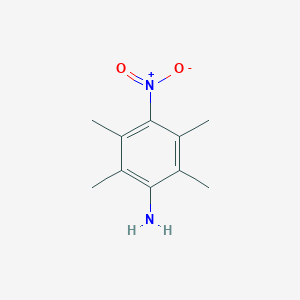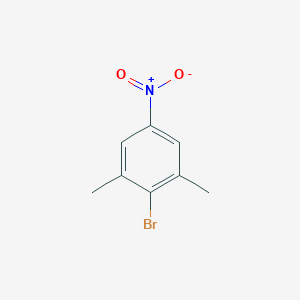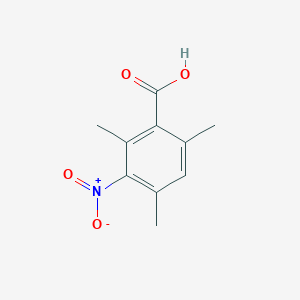![molecular formula C15H17NO2 B189107 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one CAS No. 6391-67-9](/img/structure/B189107.png)
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one, also known as TMTQ, is a synthetic compound that belongs to the class of pyranoquinolines. TMTQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biology.
Aplicaciones Científicas De Investigación
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has shown potential applications in various fields of scientific research. In medicinal chemistry, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been studied for its anticancer properties. Studies have shown that 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has also been studied for its potential as an antibacterial agent. In pharmacology, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In biology, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been studied for its effects on cellular signaling pathways and gene expression.
Mecanismo De Acción
The mechanism of action of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one is not fully understood. However, studies have shown that 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one inhibits the activity of various enzymes and proteins involved in cellular signaling pathways and gene expression. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been shown to inhibit the activity of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which are involved in cell proliferation and differentiation. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has also been shown to exhibit antibacterial activity against various strains of bacteria. In vivo studies have shown that 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not fully understood. 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one is also a complex compound that requires expertise in organic chemistry for its synthesis.
Direcciones Futuras
There are several future directions for the study of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one. In medicinal chemistry, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one can be further studied for its potential as an anticancer and antibacterial agent. In pharmacology, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one can be studied for its potential as a therapeutic agent for neurological disorders. In biology, 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one can be studied for its effects on cellular signaling pathways and gene expression. Further studies are needed to fully understand the mechanism of action and long-term effects of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one.
Métodos De Síntesis
The synthesis of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one involves the reaction of 2,3,4,10-tetrahydro-1H-pyrido[3,2-b][1,4]oxazin-5-one with 2,2,10-trimethyl-2,3,4,10-tetrahydro-1H-pyrido[3,2-b][1,4]oxazin-5-one in the presence of a catalyst. The reaction proceeds through a cyclization process to form 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one. The synthesis of 2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one is a complex process that requires expertise in organic chemistry.
Propiedades
Número CAS |
6391-67-9 |
|---|---|
Nombre del producto |
2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one |
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H17NO2/c1-15(2)9-8-11-13(17)10-6-4-5-7-12(10)16(3)14(11)18-15/h4-7H,8-9H2,1-3H3 |
Clave InChI |
ZMHAAVLGKGXDBY-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)N(C3=CC=CC=C3C2=O)C)C |
SMILES canónico |
CC1(CCC2=C(O1)N(C3=CC=CC=C3C2=O)C)C |
Otros números CAS |
6391-67-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



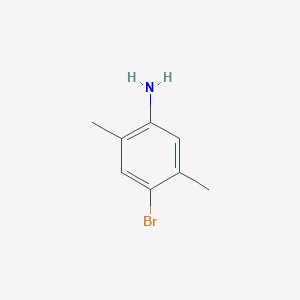
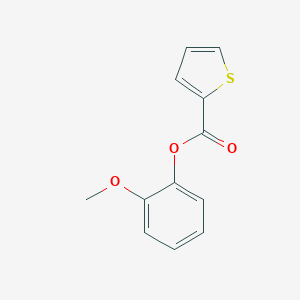
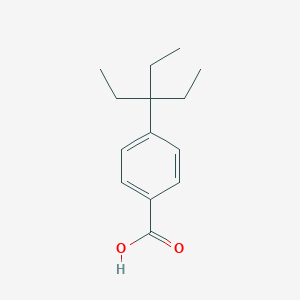
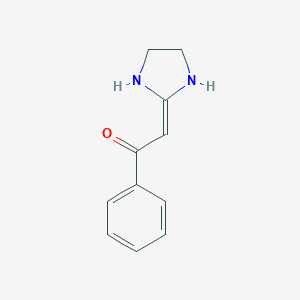
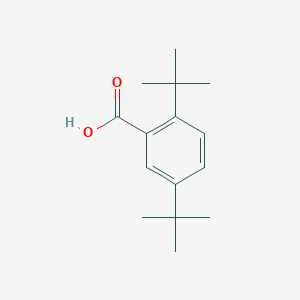
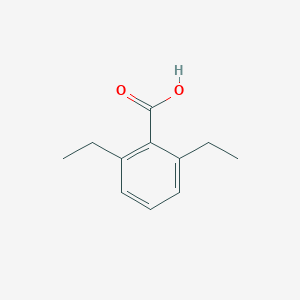
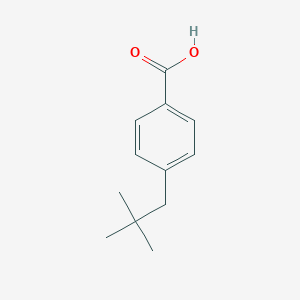
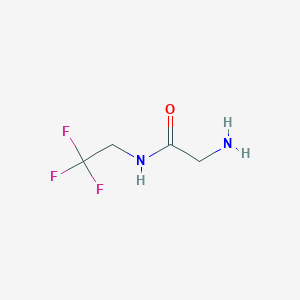

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
